molecular formula C6H12N2O4S B3060415 N-Isopropyl-2-oxooxazolidine-3-sulfonamide CAS No. 340185-09-3

N-Isopropyl-2-oxooxazolidine-3-sulfonamide

Cat. No.: B3060415
CAS No.: 340185-09-3
M. Wt: 208.24
InChI Key: LWTSNAAKXGLFDJ-UHFFFAOYSA-N
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Description

N-Isopropyl-2-oxooxazolidine-3-sulfonamide is a chemical compound with the molecular formula C6H12N2O4S and a molecular weight of 208.24 g/mol . It is characterized by the presence of an oxazolidine ring, a sulfonamide group, and an isopropyl substituent. This compound is typically found as a white to yellow solid and is used in various scientific research applications.

Preparation Methods

The synthesis of N-Isopropyl-2-oxooxazolidine-3-sulfonamide involves several steps. One common method includes the reaction of isopropylamine with a suitable oxazolidine precursor under controlled conditions. The reaction is typically carried out in the presence of a sulfonating agent to introduce the sulfonamide group. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

N-Isopropyl-2-oxooxazolidine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolidine compounds.

    Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

N-Isopropyl-2-oxooxazolidine-3-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Isopropyl-2-oxooxazolidine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects. The oxazolidine ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

N-Isopropyl-2-oxooxazolidine-3-sulfonamide can be compared with other similar compounds such as:

Properties

IUPAC Name

2-oxo-N-propan-2-yl-1,3-oxazolidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S/c1-5(2)7-13(10,11)8-3-4-12-6(8)9/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTSNAAKXGLFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)N1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672858
Record name 2-Oxo-N-(propan-2-yl)-1,3-oxazolidine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340185-09-3
Record name 2-Oxo-N-(propan-2-yl)-1,3-oxazolidine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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